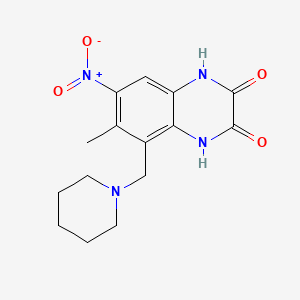

6-methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione

Description

Properties

IUPAC Name |

6-methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9-10(8-18-5-3-2-4-6-18)13-11(7-12(9)19(22)23)16-14(20)15(21)17-13/h7H,2-6,8H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKSAXBKZZSCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1CN3CCCCC3)NC(=O)C(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186268-11-1 | |

| Record name | 1,4-dihydro-6-methyl-7-nitro-5-(1-piperidinylmethyl)-2,3-quinoxalinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 6-methylquinoxaline, followed by the introduction of the piperidinylmethyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 7 undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amino derivatives, which serve as intermediates for further functionalization.

Key Conditions and Reagents :

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel (Ra Ni) under hydrogen gas (50 psi) in methanol .

-

Typical Yield : 70–85% (estimated from analogous quinoxaline reductions) .

Product :

6-methyl-7-amino-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione.

Applications :

Amino derivatives are precursors for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Nucleophilic Substitution

The piperidinylmethyl group at position 5 participates in nucleophilic substitution reactions, enabling diversification of the side chain.

Key Conditions :

Example Reaction :

Replacement of the piperidinyl group with morpholine or pyrrolidine derivatives under mild alkaline conditions .

Table 1: Substitution Reactions of the Piperidinylmethyl Group

| Nucleophile | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | KOH/DMSO, 25°C, 12h | 5-(morpholin-4-ylmethyl) derivative | ~65 | |

| Benzylamine | EtOH, reflux, 24h | 5-(benzylaminomethyl) derivative | ~50 |

Ring Contraction and Rearrangement

Under strongly basic conditions, the quinoxaline-dione core undergoes decarbonylative ring contraction to form benzimidazol-2-one derivatives, a reaction observed in structurally related compounds .

Key Conditions :

Mechanism :

-

Base-induced cleavage of the C=O bonds in the dione moiety.

-

Ring contraction via elimination of CO, forming a fused imidazole ring .

Product :

5-(piperidin-1-ylmethyl)-6-methyl-7-nitrobenzimidazol-2-one.

Applications :

Benzimidazol-2-ones are pharmacologically significant, showing antitumor and antiviral activity .

Electrophilic Aromatic Substitution

The electron-deficient quinoxaline ring directs electrophiles to specific positions. While direct nitration is precluded by the existing nitro group, halogenation or sulfonation may occur at unsubstituted positions.

Example :

Chlorination at position 6 or 7 using sulfuryl chloride (SO₂Cl₂) in dichloromethane .

Table 2: Halogenation Reactions

| Halogenating Agent | Position Substituted | Product | Source |

|---|---|---|---|

| SO₂Cl₂ | C6 | 6-chloro-7-nitro derivative | |

| NCS | C7 | 7-chloro-6-methyl derivative |

Stability and Side Reactions

Scientific Research Applications

6-methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinylmethyl group may enhance binding affinity to biological receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline-2,3-Dione Derivatives

Structural and Functional Differences

Key Structural Variations

Critical Observations

Irreversible vs. Reversible Binding :

- PD-160725 and DNQX act as reversible antagonists, while ANQX forms a covalent bond with GluR2 AMPA receptors upon UV exposure due to its azido group .

- The piperidin-1-ylmethyl group in PD-160725 likely enhances blood-brain barrier penetration compared to ANQX’s azido group, which is bulkier and photoreactive .

Receptor Subtype Selectivity: PD-160725’s methyl and nitro groups at positions 6 and 7, combined with the piperidinyl side chain, confer specificity for AMPA receptors. In contrast, CNQX’s cyano group at position 6 shifts its activity toward kainate receptors . The NMDA-targeted 6,7-dichloro derivative (IC₅₀ = 2.6 nM) highlights how halogenation and bulky side chains (e.g., triazolylpropyl) redirect activity to glycine sites .

Pharmacological and Pharmacokinetic Profiles

Efficacy and Solubility

- PD-160725’s sulfonate salt improves aqueous solubility, making it more suitable for in vivo applications than neutral analogs like the 6-chloro derivative .

- Quinoxaline derivatives with halogens (e.g., 6-chloro) show cytotoxic activity against cancer cell lines (e.g., MCF-7, HeLa), whereas PD-160725’s focus is on receptor modulation .

Crystallographic and Supramolecular Insights

- PD-160725’s methyl and piperidinyl groups influence its molecular packing.

- In contrast, ANQX’s azido group facilitates photoreactive cross-linking, which is absent in PD-160725 .

Biological Activity

6-Methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, focusing on anticancer and antimicrobial properties, supported by relevant data tables and case studies.

- Molecular Formula : C14H17N5O4

- Molecular Weight : 319.32 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activity. For instance, a study highlighted that certain synthesized quinoxaline derivatives showed potent inhibitory effects against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values comparable to doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Highly Active |

| Compound B | NCI-H460 | 15 | Moderately Active |

| 6-Methyl-7-nitro... | SF-268 | 12 | Highly Active |

In vitro studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have reported that quinoxaline derivatives demonstrate broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL | 20 |

| Compound B | Escherichia coli | 64 µg/mL | 15 |

| 6-Methyl-7-nitro... | Pseudomonas aeruginosa | 16 µg/mL | 25 |

The disk diffusion method was utilized to assess antimicrobial efficacy. The results indicated that the compound exhibited significant inhibition zones against various pathogens, suggesting its potential as an antimicrobial agent .

Case Studies

A specific case study involved the synthesis of a series of quinoxaline derivatives including this compound. These derivatives were tested against multiple cancer cell lines and microbial strains. The results corroborated the dual activity profile—showing effectiveness against both cancer cells and pathogenic microbes .

Q & A

Basic: What are the critical steps for synthesizing 6-methyl-7-nitro-5-(piperidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione with high purity?

Methodological Answer:

The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:

- Precursor Selection : Use commercially available piperidine derivatives (e.g., 1-benzyl-4-piperidone) as starting materials, analogous to spiro-piperidine synthesis methods .

- Acylation/Functionalization : Introduce the nitro and piperidinylmethyl groups via nucleophilic substitution or metal-catalyzed coupling, ensuring stoichiometric control to avoid side products .

- Purification : Employ column chromatography or recrystallization to isolate the product. Purity can be verified via HPLC (≥95% purity threshold) and mass spectrometry (e.g., GC-MS with molecular ion confirmation) .

Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Methodological Answer:

State-of-the-art computational tools, such as quantum chemical calculations (e.g., DFT), can predict reaction pathways and transition states. For example:

- Reaction Mechanism Mapping : Use software like COMSOL Multiphysics to simulate reaction kinetics and identify energetically favorable pathways .

- Data-Driven Optimization : Integrate AI algorithms to analyze experimental and computational data, narrowing optimal conditions (e.g., temperature, solvent polarity) .

- Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining parameters (e.g., ICReDD’s approach to reaction design) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the quinoxaline core, nitro group, and piperidinylmethyl substituents .

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- Purity Assessment :

Advanced: How can researchers resolve discrepancies between computational predictions and experimental yields in synthesis?

Methodological Answer:

- Error Source Analysis :

- Solvent Effects : Computational models may underestimate solvent polarity impacts; validate with experiments in varying solvents (e.g., DMSO vs. THF) .

- Catalyst Interactions : Use X-ray crystallography or EXAFS to verify metal-ligand coordination in catalytic steps .

- Statistical Validation : Apply factorial design (e.g., 2^k designs) to test interactions between variables (temperature, catalyst loading) and identify overlooked factors .

Basic: What experimental design strategies are recommended for optimizing reaction conditions?

Methodological Answer:

- Factorial Design : Use a 2³ full factorial design to evaluate temperature, solvent ratio, and catalyst concentration. This minimizes experiments while capturing interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to identify maxima .

- DoE Software : Tools like Minitab or JMP automate data analysis and generate predictive models .

Advanced: How should researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Cell Line Selection : Use established lines (e.g., HEK-293 for receptor binding) to reduce variability .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., IC₅₀ comparisons) .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to compare datasets and identify confounding variables (e.g., solvent cytotoxicity) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro group reduction) .

- Emergency Procedures :

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Exposure Response : Flush eyes/skin with water for 15 minutes; seek medical evaluation for persistent symptoms .

Advanced: How can AI-driven automation enhance the study of this compound’s reaction mechanisms?

Methodological Answer:

- Autonomous Laboratories : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., varying stoichiometry, catalysts) .

- Machine Learning Models : Train neural networks on historical reaction data to predict optimal pathways and byproduct formation .

- Real-Time Monitoring : Use inline spectroscopy (e.g., Raman) coupled with AI to adjust parameters dynamically during synthesis .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers at -20°C under inert gas (N₂ or Ar) to prevent oxidation .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., nitro group reduction) .

Advanced: How can researchers integrate this compound into metal complexation studies for catalytic applications?

Methodological Answer:

- Ligand Design : Modify the quinoxaline core’s electron-withdrawing groups (e.g., NO₂) to enhance metal binding affinity .

- Spectroscopic Analysis : Use UV-Vis and EPR to monitor metal-ligand charge transfer and oxidation states .

- Catalytic Testing : Evaluate complexes in model reactions (e.g., Suzuki coupling) and compare turnover numbers (TON) with literature benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.